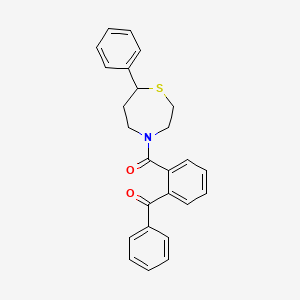

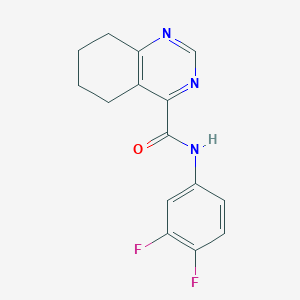

![molecular formula C26H23N5O4 B2355504 2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1189684-04-5](/img/structure/B2355504.png)

2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H23N5O4 and its molecular weight is 469.501. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Human A3 Adenosine Receptor Antagonists

A significant area of research focuses on the development of selective human A3 adenosine receptor (hA3 AR) antagonists. 1,2,4-Triazolo[1,5-a]quinoxaline derivatives, including compounds with specific (hetero)aryl moieties and carboxylate groups, have been designed for this purpose. These compounds have shown potent and selective inhibition of the hA3 AR, indicating their potential in treating conditions where modulation of this receptor is beneficial. For example, the compound 2-(4-methoxyphenyl)-1,2,4-triazolo[1,5-a]quinoxalin-4-one emerged as one of the most potent hA3 AR antagonists, highlighting the structural requirements for receptor binding and activity. This research contributes to understanding the steric and electrostatic interactions crucial for antagonist affinity at the hA3 receptor site (Catarzi et al., 2005).

Anticancer Activity

Another area of application is in the synthesis of compounds for anticancer activity. New series of 1,2,4-triazolo[4,3-a]quinoline derivatives have been synthesized to meet structural requirements essential for anticancer activity. For instance, derivatives were designed to achieve good yields and showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines in vitro. Such research indicates the potential of these compounds as frameworks for developing new anticancer agents (Reddy et al., 2015).

Anticonvulsant Agents

Research has also explored the potential of triazoloquinoxaline derivatives as novel anticonvulsant agents. By synthesizing and evaluating a series of novel quinoxaline derivatives, some compounds have demonstrated promising anticonvulsant activities. This suggests their potential utility in developing new treatments for epilepsy or other convulsive disorders (Alswah et al., 2013).

Mechanism of Action

Target of Action

Similar [1,2,4]triazolo [4,3-a]quinoxaline derivatives have been reported to interact with dna and PCAF (P300/CBP-associated factor), a histone acetyltransferase .

Mode of Action

The compound likely interacts with its targets through a process known as DNA intercalation . This involves the insertion of the planar molecule between the base pairs of the DNA helix, disrupting normal DNA function. In the case of PCAF, the compound may bind to the bromodomain of PCAF, inhibiting its activity .

Biochemical Pathways

Dna intercalation can disrupt dna replication and transcription, leading to cell death . Inhibition of PCAF can affect gene expression and cellular processes such as cell growth and differentiation .

Pharmacokinetics

In silico admet profiles have been performed for similar [1,2,4]triazolo [4,3-a]quinoxaline derivatives .

Result of Action

The compound’s interaction with DNA and PCAF can lead to anti-proliferative effects, as seen in similar [1,2,4]triazolo [4,3-a]quinoxaline derivatives . These compounds have shown cytotoxic activity against various cancer cell lines .

properties

IUPAC Name |

2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N5O4/c1-16-9-8-14-21(17(16)2)35-25-24-29-30(15-23(32)27-19-11-5-7-13-22(19)34-3)26(33)31(24)20-12-6-4-10-18(20)28-25/h4-14H,15H2,1-3H3,(H,27,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVSUYNBKGYROE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

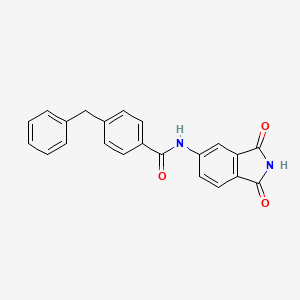

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2355425.png)

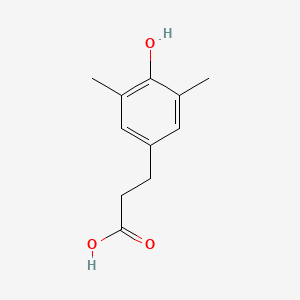

![1-[2-(4-Ethoxyphenyl)-2-oxoethyl]-4-[(2-hydroxyethyl)carbamoyl]pyridinium bromide](/img/structure/B2355426.png)

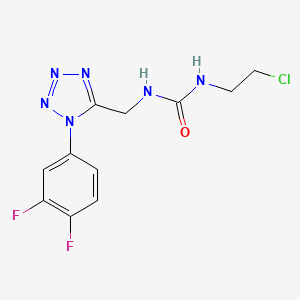

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2355428.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2355429.png)

![6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2355430.png)

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetamide](/img/structure/B2355434.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2355435.png)

![2-chloro-6-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2355439.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2355443.png)